molecular formula C9H9F2NO2 B13288867 2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid

2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid

Cat. No.: B13288867
M. Wt: 201.17 g/mol
InChI Key: OSXNTBXZCPUMLL-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid typically involves the reaction of 5,6-dimethylpyridine with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may be employed to modify the functional groups within the compound.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced to alter the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety may interact with enzymes or receptors, modulating their activity. The pyridine ring can also participate in binding interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

  • 2-(5,6-Dimethylpyridin-3-yl)propanoic acid
  • 2-(5,6-Dimethylpyridin-3-yl)ethanol
  • 2-(5,6-Dimethylpyridin-3-yl)acetic acid

Uniqueness: 2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid stands out due to the presence of the difluoroacetic acid moiety, which imparts unique chemical and biological properties. This differentiates it from other similar compounds that may lack the difluoro functionality.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-(5,6-dimethylpyridin-3-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H9F2NO2/c1-5-3-7(4-12-6(5)2)9(10,11)8(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

OSXNTBXZCPUMLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)C(C(=O)O)(F)F

Origin of Product

United States

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